Autophagy Inhibition via Lysosomal Acidification Attenuation: Conodurine vs. Chloroquine
Conodurine attenuates lysosomal acidification with an EC₅₀ of 12.9–29.8 μM across multiple cell-based assays, thereby inhibiting autophagic flux [1]. By comparison, the canonical autophagy inhibitor chloroquine (CQ) functions via lysosomal pH neutralization with an EC₅₀ of approximately 1.13 μM against SARS-CoV-2 in Vero E6 cells [2]. Although conodurine's EC₅₀ is higher, its mechanism is attributed to disruption of the V-ATPase proton pump [1], a target distinct from chloroquine's lysosomotropic accumulation mechanism, offering a structurally novel chemical scaffold for autophagy modulation.
| Evidence Dimension | Lysosomal acidification attenuation (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀: 12.9–29.8 μM (conodurine; lysosomal acidification assay) |
| Comparator Or Baseline | EC₅₀: ~1.13 μM (chloroquine; anti-SARS-CoV-2 in Vero E6 cells) |
| Quantified Difference | Conodurine EC₅₀ is approximately 11–26× higher than chloroquine in different assay contexts; mechanistic target (V-ATPase) differs from chloroquine |
| Conditions | Conodurine: lysosomal acidification assay in cancer cell lines (J Nat Prod, 2020). Chloroquine: Vero E6 cell-based anti-SARS-CoV-2 assay. |
Why This Matters
Conodurine provides a vobasinyl-iboga bisindole scaffold for autophagy inhibition via a distinct mechanism (V-ATPase disruption), offering an alternative chemical starting point for autophagy research where lysosomotropic agents like chloroquine are unsuitable due to off-target effects.
- [1] Zhang Y, Ding X, Yuan YX, Guo LL, Hao XJ. Cytotoxic Monoterpenoid Indole Alkaloids from Tabernaemontana corymbosa as Potent Autophagy Inhibitors by the Attenuation of Lysosomal Acidification. J Nat Prod. 2020;83(5):1432-1439. PMID: 32364724. View Source
- [2] Wang M, et al. Remdesivir and chloroquine effectively inhibit the recently emerged novel coronavirus (2019-nCoV) in vitro. Cell Res. 2020;30(3):269-271. PMID: 32020029. View Source
